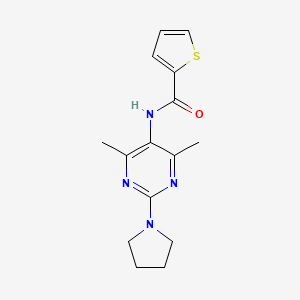

N-(4,6-二甲基-2-(吡咯烷-1-基)嘧啶-5-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar structure, have been found to act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .

Synthesis Analysis

A method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which are structurally similar to the compound , has been developed . This method involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .科学研究应用

合成和结构分析

在微波辐照下,2-氨基-4,5-二甲基-噻吩-3-甲酰胺与异(和异硫)氰酸酯的反应突出了一种合成噻吩并[2,3-d]嘧啶的有效方法,噻吩并[2,3-d]嘧啶是一类在药物化学和材料科学中具有各种应用的重要化合物。该过程由 N,N-二甲基乙酰胺作为溶剂,导致产生各种衍生物,强调了该化合物作为有机合成中关键中间体的作用(Davoodnia 等人,2009)。

抗菌和抗癌潜力

对新型吡啶噻吩并嘧啶和吡啶噻吩并三嗪的抗菌活性的研究证明了该化合物在开发具有显着生物学特性的剂中的作用。合成过程涉及与原甲酸三乙酯或亚硝酸的反应,展示了该化合物在形成具有潜在健康应用的结构方面的灵活性(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

杂环化合物开发

通过与茚满-1,3-二酮反应创建多功能稠合杂环化合物,揭示了该化合物在产生在药物研究中具有基础意义的复杂结构中的作用。该合成途径导致具有多种生物活性的衍生物,强调了该化合物在药物开发中的重要性(Hassaneen 等人,2003)。

新颖的合成方法

通过对噻吩-2-甲酰胺进行操作,探索噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的新合成方法,突出了在制造具有电子材料和治疗剂潜在应用的分子方面的创新方法。这一研究领域为设计具有独特物理化学性质的新型化合物开辟了途径(El-Meligie 等人,2020)。

化学和生物学评价

对新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成和生物学评价的研究,提供了该化合物在开发新治疗剂中的作用的见解。详细的化学合成和随后的生物学评价强调了此类衍生物在应对健康相关挑战方面的潜力(Rahmouni 等人,2016)。

作用机制

Target of Action

These include the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and a wide range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

It’s known that similar compounds act asantagonists or modulators of their target receptors or enzymes . This means they either block the activity of these targets (antagonistic action) or alter their function (modulatory action), leading to changes in the biochemical processes these targets are involved in.

Biochemical Pathways

For instance, it may affect pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various other cellular processes regulated by the enzymes it interacts with .

Pharmacokinetics

The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, are known to influence their pharmacokinetic properties . For instance, the sp3 hybridization and non-planarity of the pyrrolidine ring can enhance the compound’s three-dimensional coverage, potentially influencing its absorption and distribution .

Result of Action

Similar compounds have been reported to exhibitantioxidative and antibacterial properties, and to influence the cell cycle . Therefore, it’s plausible that this compound may have similar effects.

属性

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJLRAGHTSUZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2952857.png)

![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)